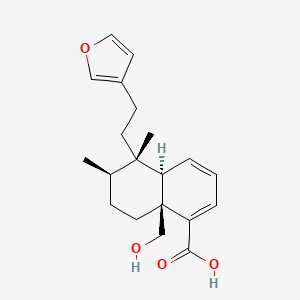

Dehydrohautriwaic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dehydrohautriwaic acid is a natural compound extracted from the herbs of Pulicaria salviifolia . It belongs to the chemical family of Diterpenoids . The molecular formula of this compound is C20H26O4 and it has a molecular weight of 330.42 .

Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 330.42 and a molecular formula of C20H26O4 . Other physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not explicitly mentioned in the available resources .

Applications De Recherche Scientifique

LDHA-Associated Lactic Acid Production in Tumor Immunosurveillance

Research shows that elevated lactate dehydrogenase A (LDHA) expression in melanomas inhibits tumor surveillance by T and NK cells. This might have indirect relevance to studies involving acids similar to Dehydrohautriwaic acid in the context of cancer research (Brand et al., 2016).

Lewis Acid-Assisted Formic Acid Dehydrogenation

This study involves formic acid dehydrogenation using a homogeneous iron catalyst. It highlights the potential of using non-precious metals in catalysis, which could be relevant to the study of various acids, including this compound (Bielinski et al., 2014).

Study of Dehydroabietic Acid Modifications

This review focuses on dehydroabietic acid, a natural resin acid, and discusses its modifications and applications. This might be relevant for understanding the potential applications of similar compounds like this compound (Li Fang-yao, 2004).

Stability and Transformation of Dehydroascorbic Acid Products

This study investigates the stability and transformation of dehydroascorbic acid, which could provide insights into the behavior of similar acids under various conditions (Wechtersbach et al., 2011).

Selective Glycerol Oxidation by Electrocatalytic Dehydrogenation

Research on the electrocatalytic dehydrogenation of glycerol may offer insights into catalytic processes that could be applicable to this compound (Kim et al., 2014).

Formic Acid as a Hydrogen Source – Recent Developments

This paper discusses the use of formic acid as a hydrogen storage material and its dehydrogenation catalysts. This might be indirectly relevant to understanding the potential applications of this compound (Grasemann & Laurenczy, 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

(4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-14-6-10-20(13-21)16(18(22)23)4-3-5-17(20)19(14,2)9-7-15-8-11-24-12-15/h3-5,8,11-12,14,17,21H,6-7,9-10,13H2,1-2H3,(H,22,23)/t14-,17-,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOARMGSPCGDKT-SIKIZQCASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=COC=C3)C=CC=C2C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)C=CC=C2C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.